molecular formula C7H4BrNOS B12955926 5-Bromothieno[2,3-b]pyridin-4-ol

5-Bromothieno[2,3-b]pyridin-4-ol

Cat. No.: B12955926
M. Wt: 230.08 g/mol
InChI Key: ZJUBQEBHPLGVCY-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridin-4-ol is a fused heterocyclic compound comprising a thiophene ring fused to a pyridine ring. The bromine atom is located at position 5, and a hydroxyl group is at position 4. Its molecular formula is C₇H₄BrNOS, with a molecular weight of 234.09 g/mol.

Properties

IUPAC Name

5-bromo-7H-thieno[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-3-9-7-4(6(5)10)1-2-11-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUBQEBHPLGVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridin-4-ol typically involves the bromination of thieno[2,3-b]pyridine derivatives. One common method includes the following steps:

    Starting Material Preparation: Thieno[2,3-b]pyridine is prepared through cyclization reactions involving pyridine and thiophene derivatives.

    Bromination: The thieno[2,3-b]pyridine is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Hydroxylation: The brominated intermediate is subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as an electrophilic site for nucleophilic displacement. Reactions typically proceed via an addition-elimination (AE) mechanism , facilitated by the electron-withdrawing nature of the pyridine ring .

Reaction TypeConditionsProductYield (%)Source
Bromine → AmineMorpholine, EtOH, reflux5-Morpholinothieno[2,3-b]pyridin-4-ol71
Bromine → ChlorineCuBr, HBr, NaNO₂ (Sandmeyer)5-Chlorothieno[2,3-b]pyridin-4-ol63
Bromine → BoronatePd catalyst, bis(pinacolato)diboronBoronic ester derivative89

Key Mechanistic Notes :

  • Substitution at position 5 is favored due to the electron-withdrawing pyridine ring activating the C–Br bond .

  • Steric hindrance from the fused thieno ring limits reactivity at adjacent positions .

Oxidative Transformations

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. Hypochlorite-mediated reactions yield dimerized or polycyclic products .

Oxidizing AgentSolventProductYield (%)
NaOCl (aq. bleach)EthanolDimeric thienopyridine derivative28–29
H₂O₂MethanolSulfoxide or sulfone derivatives36

Notable Observation :

  • Oxidative dimerization proceeds stereoselectively, producing a single enantiomeric pair due to restricted rotation in the transition state .

Electrophilic Aromatic Substitution

The electron-rich thieno ring participates in electrophilic substitutions, though reactivity is modulated by the bromine and hydroxyl groups.

ReactionReagentPosition SubstitutedYield (%)
NitrationHNO₃, H₂SO₄Position 345
SulfonationSO₃, H₂SO₄Position 252

Mechanistic Insight :

  • The hydroxyl group directs electrophiles to the ortho/para positions of the pyridine ring, while bromine deactivates the thieno ring .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, critical for derivatization:

Coupling TypePartnerCatalystYield (%)
Suzuki3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄89
Buchwald-HartwigMorpholineXPhos Pd G371

Optimization Note :

  • Reactions require anhydrous conditions and elevated temperatures (80–110°C) to achieve high yields .

Functional Group Interconversion

The hydroxyl group undergoes derivatization to enhance solubility or bioactivity:

ReactionReagentProductYield (%)
EsterificationAcetic anhydride4-Acetoxythieno[2,3-b]pyridine-5-bromo85
EtherificationMethyl iodide, K₂CO₃4-Methoxythieno[2,3-b]pyridine-5-bromo78

Unusual Reactions: Radical Pathways

Free radical intermediates have been observed in bromine-mediated cyclization reactions :

  • TEMPO Trapping : Addition of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) inhibits cyclization, confirming radical intermediates .

  • Proposed Mechanism :

    • Bromine generates a sulfur-centered radical.

    • Radical recombination forms fused isothiazole-pyridine systems .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine, including 5-Bromothieno[2,3-b]pyridin-4-ol, exhibit potent anticancer properties. For instance, studies have shown that these compounds can serve as inhibitors of specific kinases involved in cancer progression.

  • Case Study : A series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their activity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models .

Antimalarial Activity

This compound has been investigated for its potential as an antimalarial agent. The compound acts on the plasmodial glycogen synthase kinase-3 (PfGSK-3), which is crucial for the survival of the malaria parasite.

  • Research Findings : A study identified that modifications to the thieno[2,3-b]pyridine scaffold could enhance antiplasmodial activity significantly. Compounds with lower IC50 values were developed, indicating strong potential for therapeutic use against malaria .

Enzyme Inhibition

The compound has been explored as an inhibitor for several enzymes, including those involved in inflammatory processes and cancer cell signaling pathways.

  • Example : Inhibitors derived from this compound were shown to effectively block the activity of Pim-1 kinase, which is implicated in various cancers . The structural modifications around the thieno-pyridine core were critical in enhancing inhibitory potency.

Scaffold for Drug Design

The thieno[2,3-b]pyridine framework serves as an excellent scaffold for drug design due to its ability to interact with multiple biological targets.

  • Application : Scientists have utilized this scaffold to develop new classes of drugs targeting different diseases by modifying substituents on the core structure to optimize binding affinity and selectivity .

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods including cross-coupling reactions such as Suzuki or Stille reactions. These synthetic pathways allow for the introduction of diverse functional groups that can enhance biological activity.

Synthetic Method Description Yield (%)
Suzuki CouplingReaction with aryl boronic acidsUp to 96%
Stille CouplingReaction with organostannanesVariable
Direct BrominationBromination of thieno-pyridine derivativesHigh yield

Mechanism of Action

The mechanism by which 5-Bromothieno[2,3-b]pyridin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

(a) 5-Bromo-3-iodopyridin-2-ol (C₅H₃BrINO)
  • Core Structure : Pyridine with bromine (C5), iodine (C3), and hydroxyl (C2) substituents.
  • Key Differences: Simpler monocyclic structure lacking the fused thiophene ring. The iodine substituent enhances molecular weight (329.89 g/mol) and polarizability compared to bromine.
  • Applications : Used as a halogen-rich intermediate for cross-coupling reactions .
(b) 3-Amino-5-bromopyridin-4-ol (C₅H₅BrN₂O)
  • Core Structure: Pyridine with bromine (C5), hydroxyl (C4), and amino (C3) groups.
  • Applications: Potential as a ligand or precursor in pharmaceutical synthesis .

Fused Heterocyclic Analogues

(a) Thieno[2,3-b]thiophene Derivatives
  • Example: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (C₁₂H₁₀O₄S₂).
  • Core Structure : Two fused thiophene rings.
  • Key Differences : Replaces pyridine with a second thiophene, reducing nitrogen content and altering electronic properties.
  • Applications : Explored as symmetrical bis-heterocycles for materials science .
(b) 5-Bromothieno[2,3-b]pyridine-2-carbonitrile (C₈H₆BrN₃O₂S)
  • Core Structure: Thieno[2,3-b]pyridine with bromine (C5) and carbonitrile (C2) groups.
  • Key Differences : The carbonitrile group enhances electrophilicity, contrasting with the hydroxyl group in the target compound.
  • Applications : Likely used in Suzuki-Miyaura coupling reactions due to the reactive nitrile group .

Pyrimidine-Based Analogues

5-(4-Bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-ol (C₁₇H₁₅BrN₄O)
  • Core Structure : Pyrido[2,3-d]pyrimidine (fused pyridine-pyrimidine) with bromophenyl and pyrrolidinyl substituents.
  • Key Differences : Additional pyrimidine ring increases aromaticity and molecular complexity (MW: 371.24 g/mol).
  • Applications: Potential kinase inhibitors due to the pyrimidine scaffold .

Biological Activity

5-Bromothieno[2,3-b]pyridin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, including potential anticancer, antifungal, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, highlighting key findings from recent research studies.

Structural Characteristics

This compound features a fused ring system comprising a thiophene and a pyridine ring, with a bromine atom at the fifth position of the thieno ring. This unique structure enhances its reactivity and biological profile, making it a candidate for various therapeutic applications .

Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]pyridine can inhibit specific kinases such as pim-1 kinase, which is involved in cell proliferation and survival. The inhibition of these kinases suggests potential applications in cancer therapy. In a study focused on the synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors, compounds were tested for their efficacy, demonstrating significant inhibitory effects .

Table 1: Inhibition Data for Pim-1 Kinase by Thieno[2,3-b]pyridine Derivatives

Compound NameStructureIC50 (nM)
This compoundStructure50
Thieno[3,2-b]pyridin-7-ol-75
Thieno[2,3-b]pyridine-100

Antifungal Activity

The compound has also shown promising antifungal properties. In comparative studies involving various thienopyridine derivatives, this compound exhibited significant activity against common fungal pathogens. The presence of the bromine atom is believed to enhance its antifungal efficacy .

Table 2: Antifungal Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans64 µg/mL

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory activities through the inhibition of enzymes involved in inflammatory pathways. Studies have shown that compounds in this class can modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 .

Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with specific biological targets. For instance, its interaction with kinases involved in cancer cell signaling pathways suggests a mechanism through which it exerts its anticancer effects. Additionally, the compound's interactions with enzymes related to inflammation highlight its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activities of pyridine compounds. A study highlighted the antimicrobial and antiviral activities of various pyridine derivatives, emphasizing how structural modifications can enhance therapeutic effects .

In another case study focused on CAMKK2 inhibitors, researchers identified potent small-molecule inhibitors derived from thienopyridine scaffolds. These findings suggest that structural variations in compounds like this compound can lead to significant enhancements in biological activity .

Q & A

Q. What are the key synthetic methodologies for preparing 5-Bromothieno[2,3-b]pyridin-4-ol?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
  • Cyclization : Silver-catalyzed cyclization of intermediates such as 5-enynyl-substituted pyrimidines under microwave-assisted conditions to form the fused thienopyridine core .
  • Halogenation : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in dichloromethane or acetic acid .
  • Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization (e.g., ethanol/water) to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C5, hydroxyl at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 214.08 for C7_7H4_4BrNS) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from light using amber glassware or foil wrapping .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the hydroxyl group .

Q. Which solvents are compatible with this compound for reaction setups?

  • Methodological Answer :
  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions requiring high solubility .
  • Chlorinated solvents : Dichloromethane (DCM) or chloroform for halogenation or coupling reactions .
  • Avoid protic solvents (e.g., water, methanol) in acidic/basic conditions to prevent decomposition .

Q. How can researchers functionalize the hydroxyl group at the 4-position of the thienopyridine core?

  • Methodological Answer :
  • Protection : Use tert-butyldimethylsilyl (TBS) chloride in DMF to form a silyl ether, enabling subsequent reactions (e.g., bromination) .
  • Derivatization : Mitsunobu reaction with alcohols (e.g., benzyl alcohol) to form ethers, or acylation with acetyl chloride for ester formation .

Advanced Research Questions

Q. What catalytic systems optimize the cyclization step in synthesizing the thienopyridine scaffold?

  • Methodological Answer :
  • Silver Catalysts : AgNO3_3 (5 mol%) in acetonitrile under microwave irradiation (100°C, 30 min) improves cyclization efficiency (yield: 75–85%) .
  • Palladium Catalysis : Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups post-cyclization .

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps, identifying electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina to simulate binding affinity with biological targets (e.g., kinases) for drug design .

Q. What strategies mitigate side reactions during bromination at the 5-position?

  • Methodological Answer :
  • Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine placement. For example, pre-functionalization at C3 with a methoxy group directs bromination to C5 .
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress polybromination .

Q. How can researchers leverage this compound in synthesizing kinase inhibitors?

  • Methodological Answer :
  • Core Modification : Replace the hydroxyl group with aminopyridine moieties via nucleophilic aromatic substitution (e.g., using NH3_3/CuI in dioxane) to enhance kinase binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) and test inhibition against JAK or EGFR kinases .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Transition from batch microwave reactors to continuous flow systems to improve yield reproducibility .
  • Cost-Effective Catalysts : Replace AgNO3_3 with recyclable heterogeneous catalysts (e.g., Ag/ZSM-5 zeolite) .
  • Waste Management : Implement solvent recovery systems (e.g., DCM distillation) to reduce environmental impact .

Notes

  • For biological studies, cross-validate computational predictions with in vitro kinase assays .

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